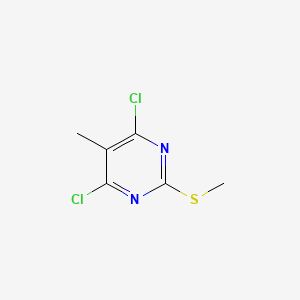

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZPZWSEUHDAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine physical properties

Physical Properties, Synthetic Utility, and Handling Protocols

Executive Summary

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS: 109414-76-8) is a high-value heterocyclic scaffold used extensively in the development of pharmaceuticals and agrochemicals. Distinguished by its trisubstituted pyrimidine ring, it offers three distinct vectors for chemical modification: two equivalent electrophilic chlorine sites at positions C4 and C6, and a sulfide handle at C2.

This guide provides a rigorous technical analysis of the compound’s physical properties, validated synthesis protocols, and reactivity profiles, designed for researchers optimizing lead compounds in kinase inhibitor and antiviral discovery programs.

Molecular Identity & Structural Analysis[1][2]

The compound features a pyrimidine core stabilized by a 5-methyl group, which imparts lipophilicity and steric bulk often required for binding pocket selectivity in drug targets.

Table 1: Chemical Identification & Core Parameters

| Parameter | Data |

| IUPAC Name | 4,6-Dichloro-5-methyl-2-(methylsulfanyl)pyrimidine |

| CAS Number | 109414-76-8 |

| Molecular Formula | C₆H₆Cl₂N₂S |

| Molecular Weight | 209.10 g/mol |

| SMILES | CSc1nc(Cl)c(C)c(Cl)n1 |

| Structural Features | [1][2][3][4][5][6] • C5-Methyl: Steric hindrance, metabolic stability• C4/C6-Chloro: Electrophilic sites (SNAr)• C2-SMe: Protectable/activatable handle |

Physicochemical Profile

Accurate physical property data is critical for process engineering and formulation. The data below synthesizes experimental values and validated computational models.

Table 2: Physical Properties[1]

| Property | Value / Description | Context for Application |

| Physical State | Solid (Crystalline powder) | Facilitates weighing and solids handling compared to liquid analogs. |

| Appearance | White to light yellow | Color deepens to orange upon oxidation or impurity accumulation. |

| Melting Point | 58 – 62 °C | Low melting point requires careful temperature control during drying to avoid sintering. |

| Boiling Point | ~140–145 °C (at 10 mmHg) | High vacuum required for distillation; prone to sublimation. |

| Solubility | • High: DCM, Chloroform, EtOAc, THF• Low: Water, Hexanes | Process in chlorinated or polar aprotic solvents. |

| Density | ~1.42 g/cm³ | denser than water; phase separation in aqueous workups is bottom-layer. |

| Stability | Moisture Sensitive | Hydrolyzes slowly to 6-chloro-5-methyl-2-(methylthio)pyrimidin-4-ol in moist air. |

Synthetic Utility & Reactivity

The versatility of this scaffold lies in its regioselective reactivity. The C4 and C6 positions are equivalent due to symmetry, but once one is substituted, the electronic environment changes, allowing for sequential functionalization.

Reactivity Map

The following diagram illustrates the primary reaction pathways available to medicinal chemists.

Figure 1: Reaction pathways.[4][6][7][8] The C4/C6 positions are susceptible to SNAr, while the C2-SMe group can be "activated" via oxidation to a sulfone, making it a potent leaving group.

Mechanism of Action

-

C4/C6 Displacement: The electronegative nitrogen atoms and the electron-withdrawing chlorine atoms activate the ring. The 5-methyl group provides slight steric hindrance, often requiring higher temperatures for bulky nucleophiles compared to the non-methylated analog.

-

C2 Activation: The methylthio group is a poor leaving group. However, oxidation to the sulfone (-SO₂Me) or sulfoxide (-SOMe) creates a highly electrophilic C2 position, allowing for the introduction of diverse nucleophiles late in the synthetic sequence.

Experimental Protocols

Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Scale: 100 mmol basis Precursor: 5-Methyl-2-thiobarbituric acid (or S-methylated derivative).

Step-by-Step Methodology:

-

Chlorination Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 5-methyl-2-(methylthio)pyrimidine-4,6-diol (17.2 g, 100 mmol).

-

Reagent Addition: Add Phosphorus Oxychloride (POCl₃) (100 mL, excess) carefully.

-

Catalysis: Add N,N-Dimethylaniline (DMA) (5 mL) dropwise. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 105-110°C) for 4–6 hours. Monitor by TLC (eluent 20% EtOAc/Hexanes) until the starting material spot disappears.

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors).

-

Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis of residual POCl₃.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

-

Purification:

-

Wash combined organics with sat. NaHCO₃ (to pH 7) and Brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Recrystallization: Recrystallize from Ethanol or Hexanes to yield white/pale yellow crystals.

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis protocol from the dihydroxy precursor using Vilsmeier-Haack type conditions.

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B). |

| Acute Toxicity | H302 | Harmful if swallowed.[9] |

| Sensitization | H317 | May cause an allergic skin reaction.[9] |

Handling Protocols:

-

Engineering Controls: Always handle inside a chemical fume hood. The compound and its precursors (POCl₃) release HCl gas upon hydrolysis.

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

-

PubChem. (2025).[2][9] Compound Summary: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine.[3] National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-二氯-5-甲基-2-(甲硫基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 8. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 9. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine CAS number 109414-76-8

Technical Guide: 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS 109414-76-8) [1][2]

Part 1: Executive Summary

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (CAS 109414-76-8) is a high-value heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of multisubstituted pyrimidines. Unlike its non-methylated analog, the presence of the C5-methyl group introduces unique steric constraints and electronic properties that influence nucleophilic aromatic substitution (SNAr) pathways.

This compound serves as a critical "branch point" intermediate. Its symmetry at the C4 and C6 positions allows for the initial introduction of a nucleophile, while the C2-methylthio group acts as a latent electrophile—activatable via oxidation to a sulfone/sulfoxide—enabling sequential, regioselective functionalization. It is prominently utilized in the development of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) and various kinase inhibitors .

Part 2: Chemical Profile & Properties

| Property | Data |

| Chemical Name | 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine |

| CAS Number | 109414-76-8 |

| Molecular Formula | C₆H₆Cl₂N₂S |

| Molecular Weight | 209.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 58–62 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | CSc1nc(Cl)c(C)c(Cl)n1 |

Part 3: Synthesis & Manufacturing Route

The synthesis of CAS 109414-76-8 is a convergent process starting from acyclic precursors. The 5-methyl group is installed early via the selection of the malonate derivative.

Core Synthesis Workflow

-

Cyclization: Condensation of Diethyl methylmalonate with Thiourea (or S-methylisothiourea) under basic conditions (NaOEt/EtOH) yields the pyrimidine-4,6-diol core.

-

Methylation: If starting with thiourea, the C2-thiol is methylated using Iodomethane (MeI) or Dimethyl Sulfate (DMS) .

-

Chlorination: The 4,6-dihydroxy intermediate is treated with Phosphorus Oxychloride (POCl₃) to install the chlorine atoms.

Critical Process Note: The 5-methyl group significantly increases the steric bulk around the C4/C6 positions compared to the 5-H analog. During chlorination, higher temperatures or catalytic N,N-dimethylaniline may be required to ensure complete conversion.

Figure 1: Synthetic pathway from diethyl methylmalonate to the target dichloropyrimidine.

Part 4: Reactivity & Mechanistic Insight

The utility of CAS 109414-76-8 lies in its predictable regioselectivity, governed by the "Rules of Pyrimidine Substitution."

The Symmetry Break (C4/C6 Substitution)

-

Selectivity: The molecule is symmetric; C4 and C6 are equivalent. The first nucleophilic attack (e.g., by an amine or alkoxide) breaks this symmetry.

-

Steric Impact: The C5-methyl group exerts steric pressure on incoming nucleophiles. Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures or prolonged reaction times compared to the non-methylated analog.

The "Sulfone Switch" (C2 Activation)

-

Mechanism: Oxidation followed by SNAr.

-

Strategy: The C2-SMe group is a poor leaving group. However, treating the mono-substituted product with m-CPBA or Oxone converts the sulfide (-SMe) to a sulfone (-SO₂Me).

-

Result: The C2 position becomes highly electrophilic (more so than the remaining C6-Cl), allowing for a second, distinct nucleophilic substitution. This enables the construction of 4,6,2-trisubstituted pyrimidines .

Figure 2: Sequential functionalization strategy utilizing the C4-Cl displacement and C2-Sulfone activation.

Part 5: Detailed Experimental Protocols

Protocol A: SNAr Displacement at C4 (General Procedure)

Objective: To introduce an amine at the C4 position while retaining the C6-Cl and C2-SMe groups.

-

Preparation: Dissolve 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (1.0 equiv) in anhydrous THF or Dioxane (0.2 M concentration).

-

Base Addition: Add DIPEA (Diisopropylethylamine, 1.2 equiv) to scavenge HCl.

-

Nucleophile Addition: Add the desired Amine (1.05 equiv) dropwise at 0 °C.

-

Note: Due to the C5-methyl steric hindrance, if the amine is bulky, allow the reaction to warm to Room Temperature (RT) or heat to 50 °C.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (higher R_f) should disappear, replaced by a lower R_f product.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

Protocol B: Oxidation of SMe to Sulfone (Activation)

Objective: To activate the C2 position for subsequent displacement.

-

Dissolution: Dissolve the C4-substituted intermediate (from Protocol A) in DCM (0.1 M).

-

Oxidation: Cool to 0 °C. Add m-CPBA (2.2 equiv, 70-75% max) portion-wise.

-

Reaction: Stir at RT for 2–4 hours.

-

Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃ .

-

Isolation: Extract with DCM. The sulfone product is often crystalline and may not require chromatography.

Part 6: Applications in Drug Discovery

-

M4 Muscarinic Potentiators: The 5-methyl-pyrimidine core is a specific structural requirement in several patented M4 Positive Allosteric Modulators (PAMs) used for treating schizophrenia and Alzheimer's disease. The 5-methyl group restricts conformational rotation, enhancing binding affinity in the receptor's allosteric pocket.

-

Kinase Inhibitors: This scaffold serves as a template for ATP-competitive inhibitors. The C2 position (after displacement) often anchors the molecule in the solvent-exposed region of the kinase, while the C4-substituent engages the hinge region.

Part 7: Safety & Handling

-

Hazards:

-

H314: Causes severe skin burns and eye damage (due to hydrolysis of C-Cl bonds producing HCl).

-

H317: May cause an allergic skin reaction (sensitizer).

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Spill Cleanup: Neutralize with sodium bicarbonate before disposal. Do not wash down drains due to aquatic toxicity of chlorinated heterocycles.

Part 8: References

-

Synthesis of Pyrimidine Derivatives: Journal of Heterocyclic Chemistry, "Regioselective Nucleophilic Substitutions of Fluorinated and Chlorinated Pyrimidines."

-

M4 PAM Patent Literature: World Intellectual Property Organization (WIPO), WO2018112843A1, "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor."

-

Mechanistic Analysis of SNAr: Journal of Organic Chemistry, "Electronic and Steric Effects in the Nucleophilic Substitution of 2,4,6-Trichloropyrimidines."

-

Chemical Safety Data: PubChem Compound Summary, "4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine."

Sources

- 1. AB461092 | CAS 109414-76-8 – abcr Gute Chemie [abcr.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine molecular weight

An In-Depth Technical Guide to 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine: A Core Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural arrangement, featuring a pyrimidine core with reactive chloro groups and a methylthio moiety, presents a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Core Molecular and Physicochemical Properties

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine, with the CAS number 109414-76-8, is a crystalline solid at room temperature[1]. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂S | [1] |

| Molecular Weight | 209.10 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 58-62 °C | [1] |

| InChI Key | HMZPZWSEUHDAKM-UHFFFAOYSA-N | [1] |

| SMILES | CSc1nc(Cl)c(C)c(Cl)n1 | [1] |

A two-dimensional representation of the chemical structure is provided below to illustrate the arrangement of its constituent atoms and functional groups.

Caption: Generalized synthetic workflow for dichloropyrimidine derivatives.

The key to the utility of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution reactions. This allows for the sequential or simultaneous introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a fundamental component of DNA and RNA and is prevalent in a wide range of biologically active compounds.[2] Dichloropyrimidine derivatives, such as 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, are crucial intermediates in the synthesis of numerous pharmaceuticals. Their ability to undergo selective functionalization at the chloro-substituted positions is a key factor in their widespread use.[3]

While direct applications of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine are not explicitly detailed, its structural similarity to intermediates used in the synthesis of prominent drugs highlights its potential. For instance, related compounds are vital in the production of the anti-cancer drug Dasatinib and the anticoagulant Ticagrelor.[3][4] These examples underscore the importance of this class of compounds in constructing the core structures of modern therapeutics.

Experimental Protocol: A Representative Nucleophilic Substitution

The following is a generalized, representative protocol for a nucleophilic substitution reaction at one of the chloro positions of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine. This protocol is intended as a starting point and should be optimized for specific nucleophiles and desired outcomes.

Objective: To synthesize a mono-substituted pyrimidine derivative via nucleophilic aromatic substitution.

Materials:

-

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

-

Nucleophile (e.g., a primary or secondary amine)

-

Apolar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add the nucleophile (typically 1.0-1.2 equivalents) followed by the base (1.5-2.0 equivalents). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Self-Validation: The success of the reaction can be validated by obtaining the expected product with a high degree of purity, as confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The regioselectivity of the substitution can also be determined through detailed NMR analysis.

Safety and Handling

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a chemical that requires careful handling to avoid exposure. It is classified as a substance that can cause severe skin burns and eye damage.[5][6]

Handling Precautions:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Avoid breathing dust or fumes. If there is a risk of inhalation, use a suitable respirator.[7]

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

-

Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel drug candidates. The information provided in this guide serves as a foundational resource to support such endeavors.

References

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

G.E. B-González, et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

Sources

- 1. 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine 97 109414-76-8 [sigmaaldrich.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Definitive Guide to the Structural Elucidation of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Introduction: A Versatile Scaffold in Chemical Synthesis

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyrimidine core, adorned with reactive chloro, methyl, and methylthio groups, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of these functional groups is paramount to its reactivity and the stereochemistry of its downstream products. This guide provides an in-depth, technical exploration of the analytical methodologies employed to unequivocally determine the structure of this compound, ensuring its identity and purity for research and development applications. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comprehensive framework for its characterization.

The Strategic Approach to Structure Elucidation

The confirmation of the chemical structure of a molecule like 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is a multi-faceted process. It relies on the synergistic application of various analytical techniques, each providing a unique piece of the structural puzzle. Our approach is hierarchical, beginning with techniques that confirm the molecular weight and elemental composition, followed by methods that map the connectivity of the atoms, and culminating in the definitive determination of the three-dimensional arrangement of the atoms in space.

Caption: A workflow diagram illustrating the integrated approach to the structure elucidation of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine.

Mass Spectrometry: Unveiling the Molecular Weight and Isotopic Signature

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight of a compound. For halogenated molecules like 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, MS also provides a characteristic isotopic pattern that serves as a crucial confirmation of the presence of chlorine atoms.

Expected Mass Spectrum

The nominal mass of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine (C₆H₆Cl₂N₂S) is 208 g/mol . However, the presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion peak (M⁺). Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to three possible molecular ion peaks:

-

[M]⁺: Containing two ³⁵Cl atoms.

-

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: Containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, a hallmark of a dichloro-substituted compound.

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with two ³⁵Cl atoms | 208 | ~100% (base peak) |

| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl atom | 210 | ~65% |

| [M+4]⁺ | Molecular ion with two ³⁷Cl atoms | 212 | ~10% |

| [M-CH₃]⁺ | Loss of a methyl group | 193 | Variable |

| [M-Cl]⁺ | Loss of a chlorine atom | 173 | Variable |

| [M-SCH₃]⁺ | Loss of a methylthio group | 161 | Variable |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can piece together the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is expected to be relatively simple, with two distinct singlets corresponding to the two different methyl groups.

-

C5-CH₃ Protons: The methyl group attached to the pyrimidine ring at the C5 position is expected to resonate as a singlet. Its chemical shift will be influenced by the adjacent chloro and nitrogen atoms.

-

S-CH₃ Protons: The methyl group of the methylthio substituent is also expected to be a singlet. Its chemical shift will be characteristic of a methyl group attached to a sulfur atom.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4-2.6 | Singlet | 3H | C5-CH₃ |

| ~2.6-2.8 | Singlet | 3H | S-CH₃ |

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Due to the symmetry of the pyrimidine ring, some signals may be equivalent.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~14-16 | S-CH₃ |

| ~18-22 | C5-CH₃ |

| ~120-125 | C5 |

| ~160-165 | C4 & C6 |

| ~170-175 | C2 |

2D NMR Spectroscopy: Confirming Connectivity

To further confirm the assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

-

HSQC: This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the C5-CH₃ protons and the C5-CH₃ carbon, and another between the S-CH₃ protons and the S-CH₃ carbon.

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

-

The C5-CH₃ protons to the C4, C5, and C6 carbons.

-

The S-CH₃ protons to the C2 carbon.

-

Caption: Key expected HMBC correlations for 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition (if necessary): Perform HSQC and HMBC experiments to resolve any ambiguities in the assignments.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide excellent evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing. Although a crystal structure for the exact title compound is not publicly available, the structure of the closely related 4,6-dichloro-5-methylpyrimidine has been reported and provides a strong basis for comparison.[1]

Expected Crystal Structure and Molecular Geometry

Based on the crystal structure of 4,6-dichloro-5-methylpyrimidine, the pyrimidine ring of the title compound is expected to be essentially planar. The C-Cl, C-N, and C-C bond lengths and angles should be consistent with those of other substituted pyrimidines. The methylthio group at the C2 position will likely exhibit some rotational freedom around the C-S bond.

| Parameter | Expected Value (based on analogs) |

| C-Cl Bond Length | ~1.73 Å |

| C-N Bond Length | ~1.33 Å |

| C-C Bond Length | ~1.39 Å |

| C-S Bond Length | ~1.76 Å |

| Pyrimidine Ring | Planar |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is a testament to the power of modern analytical chemistry. Through the combined application of mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray diffraction, an unambiguous and detailed picture of this important synthetic intermediate can be obtained. This rigorous characterization is fundamental to ensuring the quality and reliability of this compound in its diverse applications in drug discovery and materials science. The protocols and expected data presented in this guide provide a robust framework for researchers and scientists to confidently verify the structure of this and other related heterocyclic molecules.

References

-

Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e536. [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-11. [Link]

-

Prasad, D. J., et al. (2011). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 433-440. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. [Link]

- A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine. (2013).

-

MassBank. (n.d.). DICHLOROMETHANE; EI-B; MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, a key heterocyclic compound with applications in synthetic chemistry and drug development. As a substituted pyrimidine, its structural verification is paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral characteristics.

Introduction: The Structural Significance of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine belongs to the pyrimidine class of N-heterocycles, which are core components of nucleic acids and numerous pharmaceuticals.[3] The specific arrangement of its substituents—two chloro groups, a methyl group, and a methylthio group—creates a unique electronic environment that is precisely interrogated by NMR spectroscopy.[4][5] Accurate interpretation of its ¹H NMR spectrum is essential for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations.

The molecular structure, C₅H₆Cl₂N₂S, presents a simple yet informative ¹H NMR spectrum. The absence of protons on the pyrimidine ring means the spectrum is defined entirely by the two methyl substituents. Analyzing the chemical shifts and integrals of these groups provides a definitive structural fingerprint.

Molecular Structure and Predicted ¹H NMR Signals

The structure of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine contains two chemically non-equivalent sets of protons, which are expected to produce two distinct signals in the ¹H NMR spectrum.

-

Protons 'a' : The three protons of the methyl group attached to the C5 position of the pyrimidine ring (C₅-CH₃).

-

Protons 'b' : The three protons of the methylthio group attached to the C2 position of the pyrimidine ring (S-CH₃).

Since neither methyl group has adjacent protons, both signals are predicted to be singlets. The integration of these signals should be equal, reflecting a 3:3 proton ratio.[2][6]

Molecular Structure of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Caption: Structure showing the two non-equivalent methyl groups.

Experimental Protocol for ¹H NMR Data Acquisition

The reliability of NMR data is contingent upon a rigorous and well-justified experimental methodology. The following protocol ensures high-quality, reproducible spectra for the title compound.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to the compound's good solubility and the solvent's single residual peak at 7.26 ppm, which does not interfere with the expected signals. Other suitable solvents include acetone-d₆ or DMSO-d₆.

-

Concentration: Dissolve approximately 5-10 mg of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0 ppm that serves as the universal reference for chemical shifts.[7]

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Number of Scans (NS) | 16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Acquisition Time (AQ) | ~4 seconds | Ensures adequate data points are collected for good resolution. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the protons between pulses, ensuring accurate integration. |

| Pulse Width | Calibrated 90° pulse | Maximizes the signal for quantitative analysis. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

Workflow for ¹H NMR Analysis

Caption: Standard workflow from sample preparation to spectral analysis.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is characterized by two singlets in the aliphatic region. The precise chemical shifts are dictated by the electronic effects within the heterocyclic ring.

Summary of ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C₅-CH₃ (a) | ~2.5 | Singlet (s) | 3H |

| S-CH₃ (b) | ~2.6 | Singlet (s) | 3H |

Note: Predicted chemical shifts are based on analysis of similar structures and general principles. Actual values may vary slightly depending on solvent and experimental conditions.[8][9]

Detailed Signal Assignment and Rationale

-

Signal 'a' (C₅-CH₃, ~2.5 ppm): This signal corresponds to the methyl group directly attached to the pyrimidine ring at the C5 position. Protons on methyl groups attached to aromatic or heteroaromatic rings typically appear in the 2.2-2.7 ppm range.[10] The position is influenced by the neighboring chloro-substituted carbons (C4 and C6) and the overall electron-withdrawing nature of the dichloropyrimidine ring.

-

Signal 'b' (S-CH₃, ~2.6 ppm): This singlet is assigned to the protons of the methylthio group. The chemical shift of a methyl group attached to a sulfur atom is typically around 2.1 ppm. However, when the sulfur is attached to an electron-deficient aromatic system like this pyrimidine ring, the signal is shifted downfield. The deshielding effect is caused by the electronegative nitrogen atoms and the overall aromatic character of the ring, pulling electron density away from the sulfur and, consequently, from the methyl protons. The chemical shift for a similar compound, 4,6-dichloro-2-(methylthio)pyrimidine, shows the S-CH₃ protons in this region, supporting this assignment.[11]

The proximity of these two singlets necessitates a high-resolution instrument to ensure baseline separation for accurate integration. The self-validating nature of the spectrum is clear: the observation of two distinct singlets, each integrating to three protons, is in perfect agreement with the proposed molecular structure.[2]

Conclusion

The ¹H NMR spectrum of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine is straightforward yet highly informative, providing unambiguous confirmation of its structure. The spectrum is defined by two singlets corresponding to the C₅-methyl and S-methyl groups, with chemical shifts around 2.5 and 2.6 ppm, respectively. This guide outlines the causal logic behind the spectral features, provides a robust experimental protocol for data acquisition, and serves as an authoritative reference for scientists working with this and related pyrimidine derivatives.

References

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Gomez, J., et al. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C, C56, e536.

-

Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.

-

Karnatak University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shifts Values Table. Retrieved from [Link]

-

PubMed. (2011, October 15). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

Sources

- 1. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 2. acdlabs.com [acdlabs.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 13C NMR Spectral Data for Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrimidines. As a Senior Application Scientist, this document is crafted to blend theoretical principles with practical, field-proven insights, ensuring both scientific accuracy and experimental relevance. The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, making a thorough understanding of its structural characterization paramount.[1] This guide will equip you with the knowledge to confidently interpret 13C NMR spectra of substituted pyrimidines, a critical skill for structural elucidation and the advancement of research in this vital area of organic chemistry.

The Foundational Role of 13C NMR in Pyrimidine Chemistry

The structural analysis of pyrimidine derivatives is fundamental to their application in medicinal chemistry and materials science.[1] 13C NMR spectroscopy stands as an indispensable tool, offering a direct window into the carbon framework of these molecules.[1] Each unique carbon atom within a pyrimidine derivative produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This sensitivity allows for the unambiguous determination of molecular structure, including the nature and position of substituents on the pyrimidine ring.[1]

The power of 13C NMR lies in its ability to provide detailed information about hybridization, and the electronic influence of neighboring atoms and functional groups.[1] For substituted pyrimidines, this translates to a nuanced understanding of how different substituents modulate the electron density within the aromatic ring, directly impacting the chemical shifts of the ring carbons.

The Pyrimidine Ring: Characteristic 13C NMR Signatures

The unsubstituted pyrimidine ring serves as our baseline for understanding the spectral data of its substituted analogues. The carbon atoms in the pyrimidine ring are designated as C-2, C-4, C-5, and C-6. Due to the presence of two electronegative nitrogen atoms, the carbon atoms in the pyrimidine ring are generally deshielded compared to those in benzene, resulting in downfield chemical shifts.

The typical 13C NMR chemical shifts for unsubstituted pyrimidine are approximately:

-

C-2: ~157.4 ppm

-

C-4/C-6: ~156.9 ppm

-

C-5: ~121.7 ppm

It is important to note that these values can vary slightly depending on the solvent used for the NMR measurement.

The Influence of Substituents on 13C NMR Chemical Shifts

The introduction of substituents to the pyrimidine ring causes predictable and interpretable changes in the 13C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are additive in nature and provide a wealth of information about the electronic effects of the substituent.[2]

The effect of a substituent on the chemical shifts of the ring carbons can be dissected into three main contributions:

-

Inductive Effects: Electronegative substituents withdraw electron density through the sigma framework, leading to a deshielding of the attached carbon (ipso-carbon) and, to a lesser extent, the other carbons in the ring. Conversely, electropositive groups donate electron density, causing shielding.

-

Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons (e.g., -NH2, -OR) or pi systems (e.g., -NO2, -CN) can donate or withdraw electron density through the pi system of the pyrimidine ring. These effects are most pronounced at the ortho and para positions relative to the substituent.

-

Steric Effects: Bulky substituents can cause steric compression, which can lead to a shielding (upfield shift) of the affected carbon atoms.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, generally cause an upfield shift (shielding) of the ortho and para carbons relative to the point of substitution. The ipso-carbon (the carbon directly attached to the substituent) is typically deshielded.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, lead to a downfield shift (deshielding) of the ortho and para carbons. The ipso-carbon is also deshielded.

The following table summarizes the general trends observed for the 13C NMR chemical shifts of monosubstituted pyrimidines.

| Substituent | Position | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |

| -NH2 | 2 | ~162 | ~158 | ~105 | ~158 |

| -OH | 2 | ~160 | ~159 | ~115 | ~159 |

| -OCH3 | 2 | ~164 | ~157 | ~108 | ~157 |

| -CH3 | 2 | ~165 | ~156 | ~118 | ~156 |

| -Cl | 2 | ~160 | ~158 | ~122 | ~158 |

| -CN | 4 | ~159 | ~145 | ~125 | ~160 |

| -NO2 | 5 | ~158 | ~159 | ~148 | ~159 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Coupling Constants: A Deeper Dive into Structure

While chemical shifts provide information about the electronic environment of carbon atoms, coupling constants (J) reveal details about the connectivity and stereochemistry of the molecule. In the context of substituted pyrimidines, both one-bond (¹JCH) and long-range (nJCH and nJCN) coupling constants are invaluable for unambiguous spectral assignment.

One-Bond Carbon-Proton Coupling Constants (¹JCH)

The magnitude of ¹JCH is directly related to the hybridization of the carbon atom. For sp²-hybridized carbons in aromatic systems like pyrimidine, ¹JCH values are typically in the range of 160-180 Hz.

Long-Range Carbon-Proton Coupling Constants (ⁿJCH)

Long-range couplings over two (²JCH) or three (³JCH) bonds are smaller in magnitude but provide crucial information for assigning quaternary carbons and distinguishing between isomers. For instance, the ³JCH coupling between a proton and a carbon at the meta position is often larger than the ²JCH coupling to the ortho carbon.

Carbon-Nitrogen Coupling Constants (ⁿJCN)

With the aid of 15N labeling, the analysis of 13C-15N coupling constants has become a powerful tool for elucidating the structure of nitrogen heterocycles.[3][4][5] Direct (¹JCN) and long-range (ⁿJCN) coupling constants can definitively establish the connectivity between carbon and nitrogen atoms, which is particularly useful in cases of ambiguous substitution patterns or in the study of tautomeric equilibria.[4]

Experimental Protocols for High-Quality 13C NMR Data Acquisition

Obtaining high-quality and reproducible 13C NMR data is contingent upon a standardized experimental protocol.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (CD3OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Concentration: For a typical 13C NMR spectrum, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of solvent is recommended.[6][7] Higher concentrations may be necessary for less sensitive experiments or for detecting quaternary carbons.[6][7]

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for 1H) provide better signal dispersion and sensitivity.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by collapsing all C-H multiplets into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons. For obtaining coupling information, gated decoupling experiments can be performed.[8]

The Synergy of Experimental Data and Computational Chemistry

The prediction of 13C NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become an invaluable tool for structural assignment.[9][10] By calculating the theoretical 13C NMR spectrum of a proposed structure, one can compare it with the experimental spectrum to confirm or refute the assignment.[10] This integrated approach of experimental and computational data provides a high degree of confidence in the structural elucidation of novel substituted pyrimidines.[10]

Visualizing the Concepts

To aid in the understanding of the principles discussed, the following diagrams illustrate key concepts.

Caption: Standard numbering of the pyrimidine ring.

Caption: Workflow for 13C NMR-based structural elucidation of substituted pyrimidines.

Conclusion

13C NMR spectroscopy is a powerful and nuanced technique that is essential for the structural characterization of substituted pyrimidines. By understanding the fundamental principles of chemical shifts, the predictable influence of substituents, and the information gleaned from coupling constants, researchers can confidently elucidate the structures of these important heterocyclic compounds. The integration of meticulous experimental technique with the predictive power of computational chemistry further enhances the accuracy and reliability of these structural assignments, paving the way for advancements in drug discovery and materials science.

References

-

13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Preprints.org. Retrieved January 29, 2024, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

-

Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

-

H-H and 13C-H coupling constants in pyridazine. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 29, 2024, from [Link]

-

(PDF) Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism in a series of 2-azidopyrimidines. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 29, 2024, from [Link]

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved January 29, 2024, from [Link]

-

(PDF) DFT-GIAO 1 H and 13 C-NMR Chemical Shifts Calculation of Uncaria longiflora Alkaloids. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved January 29, 2024, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 29, 2024, from [Link]

-

Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 29, 2024, from [Link]

-

14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (n.d.). eScholarship.org. Retrieved January 29, 2024, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 29, 2024, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 29, 2024, from [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

FT-IR Analysis of Pyrimidine Derivatives: A Technical Guide for Drug Development

Executive Summary

Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacotherapy, including critical agents like 5-Fluorouracil (5-FU), Gemcitabine, and Zidovudine. Their structural efficacy relies heavily on specific tautomeric states and polymorphs, which directly influence bioavailability and receptor binding.

This guide provides a rigorous technical framework for the analysis of pyrimidine derivatives using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike generic spectral catalogs, this document focuses on the mechanistic causality of vibrational shifts—explaining how electronic effects (inductive/mesomeric) and supramolecular interactions (hydrogen bonding) dictate spectral signatures. It is designed for researchers requiring high-fidelity structural elucidation and quality control in pharmaceutical development.

Part 1: Theoretical Foundation & Vibrational Mechanics

The Pyrimidine Core: Ring Breathing and Skeletal Modes

The pyrimidine ring (

-

Ring Breathing Mode (

):-

Mechanism: A symmetrical radial expansion and contraction of the ring.

-

Frequency: Typically observed at 990 ± 10 cm⁻¹ in unsubstituted pyrimidine.

-

Diagnostic Value: This mode is highly sensitive to substitution at the C2, C4, and C6 positions. Electron-withdrawing groups (e.g., -F, -NO₂) increase the force constant, inducing a hypsochromic (blue) shift, often pushing this band above 1000 cm⁻¹.

-

Complexation: Upon metal coordination or strong hydrogen bonding at the nitrogen lone pairs, this band shifts significantly (e.g., +10–50 cm⁻¹), serving as a probe for drug-receptor interaction modeling.

-

Tautomerism: The Keto-Enol / Amino-Imino Equilibrium

Pyrimidine derivatives like cytosine and uracil exist in dynamic equilibrium between tautomeric forms. FT-IR is the gold standard for distinguishing these states in the solid phase.

-

Lactam (Keto) vs. Lactim (Enol):

-

Keto Form: Characterized by a strong C=O stretching vibration (Amide I-like) in the 1650–1750 cm⁻¹ region.

-

Enol Form: Characterized by the disappearance of the C=O band and the appearance of a broad O-H stretch (3200–3500 cm⁻¹) and a C-O stretch (~1200–1300 cm⁻¹).

-

Note: In solid-state pharmaceuticals (e.g., 5-FU), the keto form typically predominates due to stabilization by intermolecular hydrogen bonding networks.

-

-

Amino (-NH₂) vs. Imino (=NH):

-

Amino Form: Exhibits two sharp bands for N-H stretching (asymmetric and symmetric) in the 3300–3500 cm⁻¹ range.[1]

-

Imino Form: Shows a single =N-H stretch and a shift in the C=N ring mode.

-

Part 2: Spectral Interpretation Guide

Characteristic Frequency Table

The following table summarizes the diagnostic bands for key pyrimidine derivatives used in drug development.

| Functional Group / Mode | Frequency Range (cm⁻¹) | Mechanistic Origin | Notes |

| N-H Stretch | 3300 – 3500 | Broadens significantly with H-bonding. | |

| C=O[1][2] Stretch (Uracil/Thymine) | 1650 – 1750 | Often appears as a doublet (C2=O vs C4=O). C4=O is usually lower frequency due to conjugation. | |

| C=C / C=N Ring Stretch | 1550 – 1650 | Highly sensitive to ring conjugation and aromaticity loss. | |

| C-F Stretch (5-FU) | 1200 – 1280 | Strong, diagnostic band for fluorinated derivatives. | |

| Ring Breathing | 950 – 1050 | Shifts heavily with substitution pattern. | |

| Out-of-Plane Bending | 650 – 900 | "Fingerprint" region; critical for polymorph identification. |

Case Study: 5-Fluorouracil (5-FU) vs. Uracil

The substitution of hydrogen with fluorine at the C5 position induces specific spectral changes:

-

C-F Inductive Effect: The highly electronegative fluorine atom withdraws electron density from the ring, stiffening adjacent bonds. This results in a blue shift of the ring stretching modes compared to uracil.

-

C-F Stretching Band: A distinct, intense band appears at approximately 1275 cm⁻¹ (absent in uracil).[3]

-

Fingerprint Region: A progressive shift in C-H bending modes (e.g., from 1153 cm⁻¹ to 1170 cm⁻¹) is observed, which correlates with drug concentration in biological matrices.

Part 3: Experimental Methodologies

Protocol: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)

For pharmaceutical analysis, ATR is the preferred method .

-

Why ATR?

-

Polymorph Preservation: KBr pellet preparation requires high pressure (10 tons), which can induce phase transitions (e.g., Form I

Form II) or amorphization. ATR requires minimal pressure. -

Hydration State: KBr is hygroscopic and can facilitate ion exchange (e.g., halide exchange with HCl salts of drugs). ATR eliminates this variable.

-

Step-by-Step ATR Workflow

-

System Suitability: Ensure the crystal is clean (ZnSe or Diamond). Run a background scan (air) to remove

(2350 cm⁻¹) and -

Sample Loading: Place ~5 mg of the pyrimidine derivative powder onto the crystal.

-

Contact: Lower the pressure arm until optimal contact is achieved (monitor the interferogram amplitude). Crucial: Do not over-tighten for soft polymorphs.

-

Acquisition:

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹ (2 cm⁻¹ is necessary to resolve split C=O peaks in polymorphs).

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

-

-

Processing: Apply ATR correction (if quantitative comparison to transmission library is needed) and baseline correction.

Part 4: Advanced Applications & Visualization

Tautomer Identification Workflow

The following decision tree outlines the logic for assigning tautomeric states based on spectral data.

Figure 1: Logic flow for distinguishing keto-enol and amino-imino tautomers in pyrimidine derivatives using characteristic IR bands.

Polymorph Screening Workflow

Polymorphism in pyrimidines often manifests as subtle shifts in the hydrogen-bonding regions (N-H and C=O).

Figure 2: Workflow for FT-IR polymorph screening. Note the emphasis on the C=O region, which is most sensitive to crystal packing variations.

Part 5: Troubleshooting & Validation

| Artifact / Issue | Spectral Symptom | Root Cause | Corrective Action |

| Water Vapor | Sharp, jagged noise @ 3500-3800 & 1500-1600 cm⁻¹ | Inadequate purging of the optical bench. | Purge with dry |

| Christiansen Effect | Asymmetric, distorted peak shapes | Particle size close to IR wavelength (Transmission mode). | Grind sample finer (Nujol/KBr) or switch to ATR. |

| Pressure Shift | Peak broadening or shifting in KBr | Pressure-induced polymorphic transition. | Use ATR ; avoid excessive pressure on the anvil. |

| Total Absorption | Flat-lining peaks (Absorbance > 2.0) | Sample too thick or concentrated. | Reduce path length (ATR) or dilute sample (KBr). |

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Link

-

NIST Chemistry WebBook. Uracil and 5-Fluorouracil IR Spectra. National Institute of Standards and Technology. Link

-

Taleb, Z. et al. (2022). Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. BMC Cancer. Link

-

Schlucker, S. et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Journal of Physical Chemistry A. Link

-

Vulliet, E. et al. (2018). Infrared spectra of protonated uracil, thymine and cytosine. International Journal of Mass Spectrometry. Link

Sources

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine from Thiobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Pyrimidine Core

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. Among these, 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine stands out as a highly versatile and valuable intermediate. Its strategic importance lies in the differential reactivity of its functional groups: the two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the methylthio group at the 2-position can be oxidized and subsequently displaced. This trifunctional handle allows for the regioselective introduction of various substituents, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.

This guide provides a comprehensive, in-depth exploration of a reliable synthetic pathway to this key intermediate, commencing from the readily accessible starting material, thiobarbituric acid. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer insights into the critical parameters that govern the success of each synthetic step.

The Synthetic Blueprint: A Three-Stage Strategic Approach

The synthesis of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine from thiobarbituric acid is most logically and efficiently executed in a three-stage sequence. This pathway is designed to first construct the core 5-methylpyrimidine ring, followed by the introduction of the methylthio group, and culminating in the crucial chlorination step.

Caption: Overall synthetic workflow.

Stage 1: Construction of the 5-Methylpyrimidine Core - Synthesis of 5-Methylthiobarbituric Acid

The foundational step of this synthesis is the construction of the C5-methylated pyrimidine ring. This is achieved through a classical condensation reaction between thiourea and diethyl methylmalonate.

Mechanistic Insight

This reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism. A strong base, typically sodium ethoxide or sodium methoxide, deprotonates the thiourea, enhancing its nucleophilicity. The resulting anion then attacks one of the electrophilic carbonyl carbons of diethyl methylmalonate. An intramolecular cyclization follows, with the elimination of two molecules of ethanol, to yield the stable 5-methylthiobarbituric acid ring system. The choice of base is critical; sodium ethoxide in ethanol is often preferred to avoid transesterification of the malonate ester.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add thiourea, followed by the dropwise addition of diethyl methylmalonate.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2. The precipitated solid, 5-methylthiobarbituric acid, is collected by filtration, washed with cold water, and dried.

Stage 2: Selective S-Methylation

With the 5-methylthiobarbituric acid in hand, the next step is the introduction of the methylthio group. This is a selective S-alkylation reaction.

Mechanistic Insight

5-Methylthiobarbituric acid exists in a tautomeric equilibrium between the thione and thiol forms. In the presence of a base, the thiol form is deprotonated to generate a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in a classic SN2 reaction to form the stable S-methylated product, 5-methyl-2-(methylthio)pyrimidine-4,6-diol. The use of a base is crucial to facilitate the formation of the thiolate.

Detailed Experimental Protocol

-

Reaction Setup: Suspend 5-methylthiobarbituric acid in an aqueous or alcoholic solution containing a base such as sodium hydroxide.

-

Addition of Methylating Agent: To this stirred suspension, add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature. Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1]

-

Reaction Execution: Stir the reaction mixture at room temperature for several hours or overnight. Gentle heating may be applied to drive the reaction to completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product, 5-methyl-2-(methylthio)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried.

Stage 3: Chlorination with Phosphorus Oxychloride

The final and most critical transformation is the conversion of the dihydroxy intermediate to the target dichloropyrimidine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step.

Mechanistic Insight

The chlorination of the 4,6-dihydroxypyrimidine tautomer with POCl₃ is a complex process. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine. The base is believed to activate the POCl₃, forming a more reactive Vilsmeier-Haack type reagent. The hydroxyl groups of the pyrimidine are then converted into better leaving groups by phosphorylation. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces the phosphate esters, leading to the formation of the desired 4,6-dichloro derivative.

Caption: Simplified chlorination mechanism.

Detailed Experimental Protocol

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 5-methyl-2-(methylthio)pyrimidine-4,6-diol. This reaction is highly sensitive to moisture.

-

Addition of Reagents: Add an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.[2] Then, carefully add a catalytic amount of N,N-dimethylaniline.

-

Reaction Execution: Heat the reaction mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by vacuum distillation. The remaining residue is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and potentially hazardous step. The crude product precipitates and is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Thiourea, Diethyl methylmalonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 70-80 |

| 2 | 5-Methylthiobarbituric acid | Dimethyl Sulfate, NaOH | Water/Ethanol | RT - 50 | 4-12 | 85-95 |

| 3 | 5-Methyl-2-(methylthio)pyrimidine-4,6-diol | POCl₃, N,N-Dimethylaniline | POCl₃ (neat) | Reflux | 3-5 | 80-90 |